5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
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Overview
Description
5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one is a complex organic compound known for its significant biological and chemical properties. This compound is a flavonoid glycoside, which is a type of secondary metabolite found in plants. Flavonoid glycosides are known for their antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one typically involves the glycosylation of the flavonoid aglycone with the appropriate sugar moieties. The reaction conditions often require the presence of a catalyst, such as an acid or enzyme, to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves the extraction of the flavonoid aglycone from plant sources, followed by enzymatic or chemical glycosylation. The process is optimized to maximize yield and purity, often involving multiple purification steps such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroflavonoids.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinones, dihydroflavonoids, and various substituted flavonoid derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex natural products.
Biology: Investigated for its role in plant metabolism and its effects on plant physiology.
Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other flavonoid glycosides such as quercetin-3-O-glucoside, kaempferol-3-O-rutinoside, and myricetin-3-O-galactoside.
Uniqueness
What sets 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one apart is its unique combination of sugar moieties and hydroxyl groups, which confer distinct chemical and biological properties. This compound’s specific glycosylation pattern enhances its solubility, stability, and bioavailability, making it a valuable target for research and industrial applications.
Properties
Molecular Formula |
C34H42O22 |
---|---|
Molecular Weight |
802.7 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C34H42O22/c1-49-14-4-10(2-3-12(14)37)30-31(56-34-29(48)25(44)21(40)17(8-36)54-34)23(42)19-13(38)5-11(6-15(19)52-30)51-33-28(47)26(45)22(41)18(55-33)9-50-32-27(46)24(43)20(39)16(7-35)53-32/h2-6,16-18,20-22,24-29,32-41,43-48H,7-9H2,1H3 |
InChI Key |
CZEPGRFOSIXBAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Origin of Product |
United States |
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